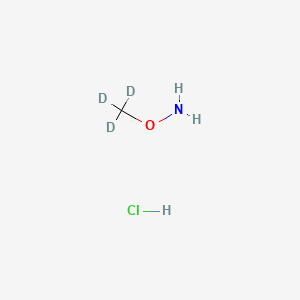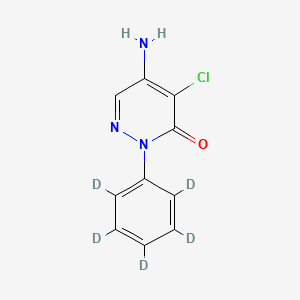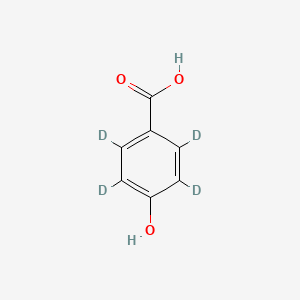
Methoxyl-d3-amine Hydrochloride
Descripción general
Descripción
Methoxyl-d3-amine Hydrochloride is a chemical compound with the molecular formula C2H3H2NO.ClH and a molecular weight of 86.54 . It is categorized under TRC, Prostanoid receptors, Pain, and Inflammation .
Synthesis Analysis
This compound and its stable isotope were directly derivatized in human plasma with 4-(N,N-diethylamino)benzaldehyde . The derivatized this compound and internal standard were extracted by methyl-tert-butyl ether .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C2H3H2NO.ClH . More detailed structural information can be found in databases like PubChem .Chemical Reactions Analysis
In a study, this compound was first reacted with o-phthalaldehyde to form an oxime derivative before chromatography with an ODS column . The chromatography resolves this compound from its decomposition products and analogs .Physical and Chemical Properties Analysis
This compound has a molecular weight of 86.54 . More detailed physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación
Chemotherapy Research : Methoxyamine, a potential new chemotherapeutic agent, has been studied for its quantitative determination in human and mouse plasma. Methoxyl-d3-amine Hydrochloride was used as an internal standard in tandem mass spectrometry for this purpose, demonstrating its utility in cancer research and drug monitoring (Yang, Liu, Gerson, & Xu, 2003).
Neuropharmacology : In a study on multitarget 1,4-Dioxane compounds, the effect of methoxy substitutions in different positions of the phenoxy moiety of certain scaffolds on the affinity/activity for various receptor subtypes was evaluated. This research, involving methoxy derivatives, contributes to our understanding of potential treatments for disorders like Parkinson's disease and schizophrenia (Del Bello et al., 2019).
Biocatalysis : The role of lipases in biocatalysis, particularly in the pharmaceutical industry, was explored. This includes the synthesis of various compounds, such as (-)-Peroxetine hydrochloride and vitamin D3 derivatives. This compound's role in these processes highlights its significance in industrial biocatalysis (Angajala, Pavan, & Subashini, 2016).
Astronomical Chemistry : Methoxyamine, from which this compound is derived, was studied for its potential as an interstellar amine. The research involved measuring its rotational spectrum, aiding in the search for this compound in the interstellar medium. This demonstrates the compound's relevance in astrochemistry (Kolesniková et al., 2018).
Clinical Trials : A study described the development and validation of an LC-MS/MS method for the pharmacokinetic study of Methoxyamine (MX) in human plasma during a clinical trial, using Methoxyl-d3-amine as an internal standard. This highlights its importance in clinical pharmacology and drug development processes (Yang, Savvides, Liu, Gerson, & Xu, 2012).
Safety and Hazards
Methoxyl-d3-amine Hydrochloride is a controlled product and may require documentation to meet relevant regulations . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used and dust formation, breathing mist, gas, or vapors should be avoided .
Mecanismo De Acción
Target of Action
It is known to interact with dna repair mechanisms, specifically the base excision repair (ber) pathway .
Mode of Action
Methoxyl-d3-amine Hydrochloride, also known as Methoxyamine, is investigated for use as an adjunct to alkylating agents, reverse resistance to chemotherapy, and enhancing radiation therapy . Its proposed mechanism of action is through blocking of the abasic sites (apurinic/apyrimidinic - AP sites) created by the cleavage of base excision repair (BER) glycosylates . DNA alkylating agents cause cell death through excessive DNA damage by adduct formation .
Biochemical Pathways
The human mechanism for DNA repair is very efficient and cancer therapeutics which use this mechanism are often ineffective due to resistance by efficient repair mechanisms such as base excision repair (BER) . Alkylating agents such as temozolomide form methylated DNA adducts such as O6-methylguanine (O6mG), 7-methylguanine (N7mG) and 3-methyladenine (N3mA) . Methoxyamine disrupts the BER pathway, increasing the amount of cytotoxic adducts, which results in cell death .
Pharmacokinetics
It is known that the compound is used in research settings, and its properties may be influenced by various factors including its formulation, route of administration, and individual patient characteristics .
Result of Action
The result of this compound’s action is an increase in the amount of cytotoxic adducts, which leads to cell death . This is due to its disruption of the BER pathway, which normally repairs DNA damage caused by alkylating agents .
Análisis Bioquímico
Biochemical Properties
Methoxyl-d3-amine Hydrochloride is known to participate in biochemical reactions. It is commonly used as a reagent for the generation of oxime derivatives of aldehyde- or ketone-group containing compounds . It interacts with various enzymes and proteins during these reactions .
Cellular Effects
It has been suggested that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules. It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is used in various research applications, suggesting that it may have stability and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
O-(trideuteriomethyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVOSBNFZWHBV-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678676 | |
| Record name | O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110220-55-8 | |
| Record name | O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Fluoro-3,4-dihydro-α-[[(benzyl)amino]methyl]-2H-1-benzopyran-2-methanol-d2(Mixture of Diastereomer](/img/no-structure.png)





![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)
